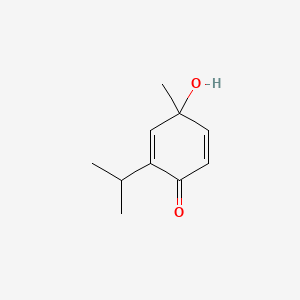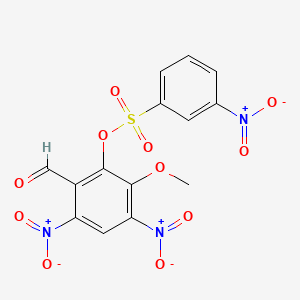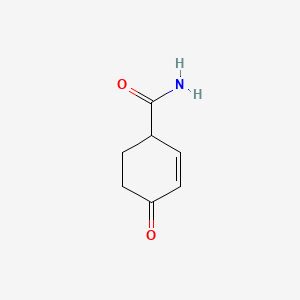
4-Oxocyclohex-2-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxocyclohex-2-ene-1-carboxamide is an organic compound with the molecular formula C7H9NO2 It is a derivative of cyclohexene, featuring a ketone group at the 4-position and a carboxamide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxocyclohex-2-ene-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexanone with a suitable amide source in the presence of a dehydrating agent. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products. The use of catalysts and automated systems can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Oxocyclohex-2-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
4-Oxocyclohex-2-ene-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxocyclohex-2-ene-1-carboxamide involves its interaction with specific molecular targets. The ketone and amide groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
4-Oxocyclohex-2-ene-1-carboxylate: A related compound with a carboxylate group instead of a carboxamide group.
Cyclohexanone: A simpler ketone without the amide functionality.
Cyclohexanecarboxamide: A similar amide without the ketone group.
Uniqueness: 4-Oxocyclohex-2-ene-1-carboxamide is unique due to the presence of both a ketone and an amide group on the cyclohexene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
4-oxocyclohex-2-ene-1-carboxamide |
InChI |
InChI=1S/C7H9NO2/c8-7(10)5-1-3-6(9)4-2-5/h1,3,5H,2,4H2,(H2,8,10) |
InChI Key |
OSJCHMXOXDSZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=CC1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
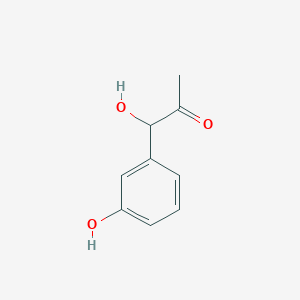
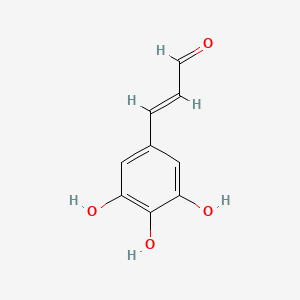


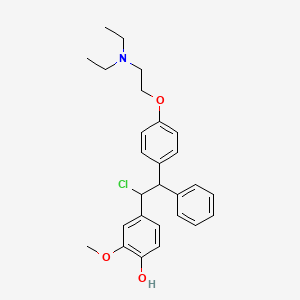
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
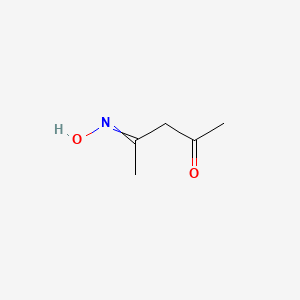
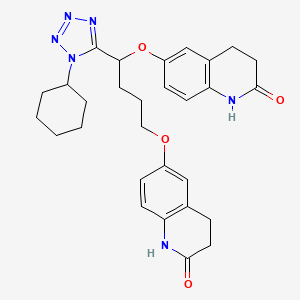
![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)
